molecular formula C13H11N3 B11895806 2-(5-(Aminomethyl)pyridin-3-yl)benzonitrile CAS No. 1346691-55-1

2-(5-(Aminomethyl)pyridin-3-yl)benzonitrile

Cat. No.: B11895806
CAS No.: 1346691-55-1
M. Wt: 209.25 g/mol
InChI Key: MKPPXUKKSRTVNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-(Aminomethyl)pyridin-3-yl)benzonitrile is a chemical compound with the molecular formula C13H11N3. It is known for its potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyridine ring substituted with an aminomethyl group and a benzonitrile moiety, making it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(Aminomethyl)pyridin-3-yl)benzonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-cyanopyridine and benzylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst and a solvent. Common solvents include ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) are used to facilitate the reaction.

    Reaction Steps: The reaction proceeds through a series of steps, including nucleophilic substitution and reduction. The final product is obtained after purification using techniques like recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(5-(Aminomethyl)pyridin-3-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(5-(Aminomethyl)pyridin-3-yl)benzonitrile has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.

    Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Research: The compound is investigated for its interactions with biological molecules, making it useful in biochemical assays and drug discovery.

    Industrial Applications: It is employed in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 2-(5-(Aminomethyl)pyridin-3-yl)benzonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The compound’s aminomethyl group can form hydrogen bonds with target proteins, while the benzonitrile moiety can participate in π-π interactions, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(5-(Aminomethyl)pyridin-2-yl)benzonitrile: Similar structure but with the aminomethyl group at a different position on the pyridine ring.

    2-(5-(Aminomethyl)pyridin-4-yl)benzonitrile: Another positional isomer with the aminomethyl group at the 4-position of the pyridine ring.

    2-(5-(Aminomethyl)pyridin-3-yl)benzamide: Similar structure but with a benzamide group instead of a benzonitrile group.

Uniqueness

2-(5-(Aminomethyl)pyridin-3-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in medicinal chemistry and materials science, where precise molecular interactions are crucial.

Properties

CAS No.

1346691-55-1

Molecular Formula

C13H11N3

Molecular Weight

209.25 g/mol

IUPAC Name

2-[5-(aminomethyl)pyridin-3-yl]benzonitrile

InChI

InChI=1S/C13H11N3/c14-6-10-5-12(9-16-8-10)13-4-2-1-3-11(13)7-15/h1-5,8-9H,6,14H2

InChI Key

MKPPXUKKSRTVNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=CN=CC(=C2)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.